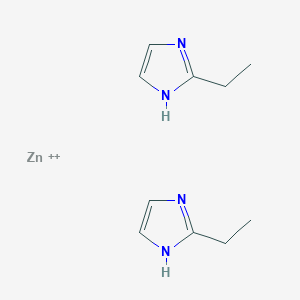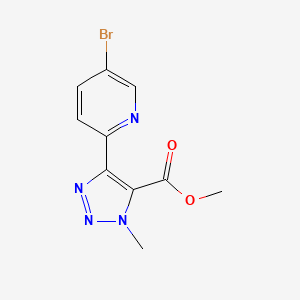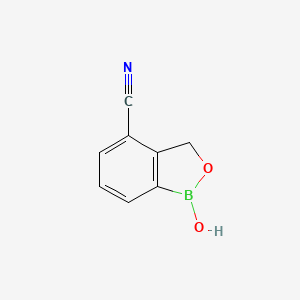
4-(Dinitromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dinitromethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a dinitromethyl group. This compound is part of the broader class of phenols, which are known for their aromatic ring structures and hydroxyl groups. Phenols are widely used in various industrial applications due to their chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dinitromethyl)phenol typically involves the nitration of phenol. One common method is the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture. This method yields a high purity product with an efficiency of up to 80% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dinitromethyl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, each with unique properties and applications.
Applications De Recherche Scientifique
4-(Dinitromethyl)phenol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Dinitromethyl)phenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and energy expenditure . The compound targets mitochondrial enzymes and pathways involved in energy production, making it a valuable tool in metabolic studies.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
4-Nitrophenol: Used in the synthesis of pharmaceuticals and as an intermediate in the production of dyes.
2,4,6-Trinitrophenol (Picric Acid): Employed in the manufacture of explosives and as a reagent in chemical analysis.
Uniqueness: 4-(Dinitromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
Propriétés
Formule moléculaire |
C7H6N2O5 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
4-(dinitromethyl)phenol |
InChI |
InChI=1S/C7H6N2O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H |
Clé InChI |
YPINBTONQOJRNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)



![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)

![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)

![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)




